
Ethyl 4-chloro-3,3-diethoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3,3-diethoxybutanoate is an organic compound with the molecular formula C10H19ClO4. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical industry. This compound is characterized by its chloro and diethoxy functional groups, which make it a valuable building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3,3-diethoxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with thionyl chloride to form ethyl 4-chloroacetoacetate. This intermediate is then reacted with ethanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and solvents, along with precise temperature and pressure control, is crucial for the successful industrial production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-3,3-diethoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The diethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form ethyl 4-chloro-3-hydroxybutanoate.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Ethyl 4-chloro-3-hydroxybutanoate.
Reduction: Ethyl 4-chloro-3-hydroxybutanoate.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3,3-diethoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including chiral drugs and statins.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-3,3-diethoxybutanoate involves its conversion into active intermediates through various chemical reactions. These intermediates can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, the reduction product, ethyl 4-chloro-3-hydroxybutanoate, can inhibit certain enzymes involved in cholesterol biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chloro-3-hydroxybutanoate: A closely related compound used in the synthesis of statins.
Ethyl 4-chloroacetoacetate: An intermediate in the synthesis of ethyl 4-chloro-3,3-diethoxybutanoate.
Ethyl 3,3-diethoxybutanoate: Lacks the chloro group but shares similar reactivity.
Uniqueness
This compound is unique due to its combination of chloro and diethoxy functional groups, which provide distinct reactivity patterns. This makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry .
Propiedades
Número CAS |
65840-81-5 |
|---|---|
Fórmula molecular |
C10H19ClO4 |
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
ethyl 4-chloro-3,3-diethoxybutanoate |
InChI |
InChI=1S/C10H19ClO4/c1-4-13-9(12)7-10(8-11,14-5-2)15-6-3/h4-8H2,1-3H3 |
Clave InChI |
KWETZSXEFVGRHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CCl)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


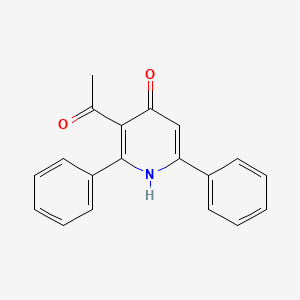
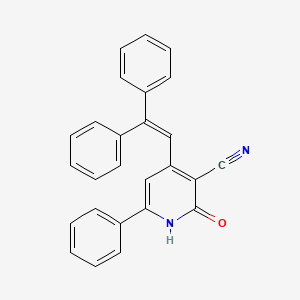
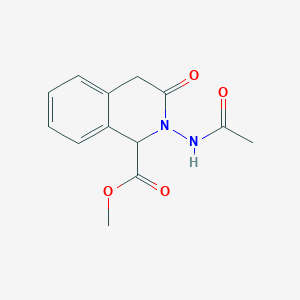
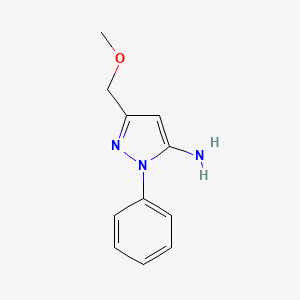

![4-[(E)-Benzylideneamino]benzene-1-carbothioamide](/img/structure/B13994601.png)
![3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
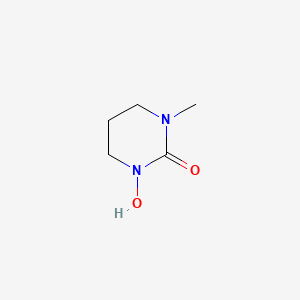
![Methyl 2-[2-(2-methoxycarbonylanilino)ethylamino]benzoate](/img/structure/B13994615.png)
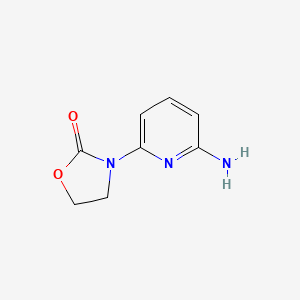
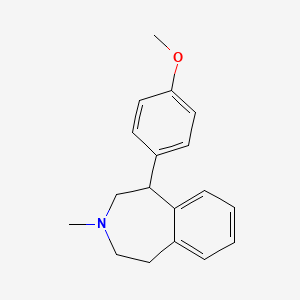
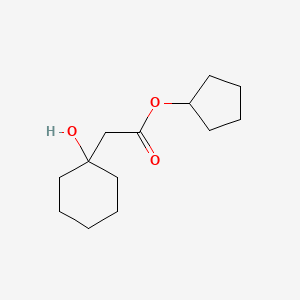
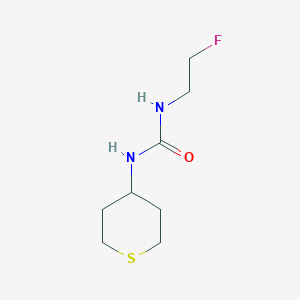
![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
